3-Pyridyl-1-naphthylcarbinol
Description
3-Pyridyl-1-naphthylcarbinol is a carbinol derivative featuring a naphthalene ring linked to a pyridine moiety via a hydroxymethylene (-CH(OH)-) bridge. The pyridine and naphthalene groups are critical to its reactivity, solubility, and interactions in biological systems. Notably, the absence of a nitroso group distinguishes it from carcinogenic nitrosamines like NNK and NNAL .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
naphthalen-1-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C16H13NO/c18-16(13-7-4-10-17-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11,16,18H |
InChI Key |
LBQUJQXLIGQMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CN=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
The following compounds share structural or functional similarities with 3-Pyridyl-1-naphthylcarbinol, enabling comparative analysis:
Critical Observations:
Structural Impact on Carcinogenicity: The presence of a nitroso group in NNK and NNAL correlates with high carcinogenicity in lung and pancreatic tissues . However, its naphthalene moiety may influence metabolic activation pathways, warranting further study.
Functional Group Interactions: The hydroxymethylene bridge in this compound may enhance solubility compared to purely aromatic analogs like 1-fluoronaphthalene (, compound f). This could affect bioavailability and excretion. Thiophene-containing analogs (e.g., compound a, b in ) exhibit distinct electronic properties compared to pyridyl derivatives, altering receptor binding or metabolic stability .
Analytical Challenges: Naphthol derivatives (e.g., compound c in ) are monitored as impurities in pharmaceuticals using HPLC with UV detection . Similar methods may apply to this compound, though its pyridyl group could necessitate method optimization.
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